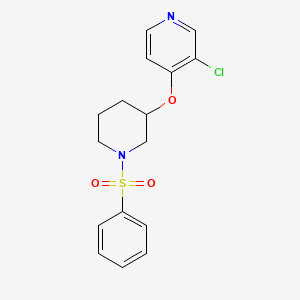

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c17-15-11-18-9-8-16(15)22-13-5-4-10-19(12-13)23(20,21)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIBRWYYIGYTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidin-3-ol

Piperidin-3-ol is treated with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or sodium hydride) to yield 1-(phenylsulfonyl)piperidin-3-ol. This step, analogous to protocols in PubChem CID 44435630, achieves >85% yield by scavenging HCl with stoichiometric base.

Reaction Conditions :

- Solvent : DCM or THF

- Base : Et₃N (2.1 equiv)

- Temperature : 0°C to room temperature (RT)

- Time : 4–6 hours

The product is purified via column chromatography (chloroform:methanol, 9.5:0.5).

Preparation of 3-Chloro-4-hydroxypyridine

Directed Lithiation and Chlorination

4-Hydroxypyridine is protected as a tert-butyldimethylsilyl (TBDMS) ether, followed by lithiation at position 3 using lithium diisopropylamide (LDA). Quenching with hexachloroethane introduces the chlorine substituent, yielding 3-chloro-4-(TBDMS-oxy)pyridine. Deprotection with tetra-n-butylammonium fluoride (TBAF) affords 3-chloro-4-hydroxypyridine.

Key Steps :

- Protection : TBDMSCl, imidazole, DMF, RT, 18 hours.

- Lithiation : LDA, THF, -78°C, 1 hour.

- Deprotection : TBAF, THF, RT, 2 hours.

Ether Bond Formation via Mitsunobu Reaction

Coupling Mechanism

3-Chloro-4-hydroxypyridine and 1-(phenylsulfonyl)piperidin-3-ol undergo Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method, validated in CN104031029A, produces the ether linkage with inversion of configuration at the piperidine’s 3-position.

Optimized Conditions :

- Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)

- Solvent : THF, anhydrous

- Temperature : 0°C to RT

- Yield : 70–75%

Alternative Method: Nucleophilic Aromatic Substitution

Activation of Pyridine’s 4-Position

3-Chloro-4-fluoropyridine is treated with trifluoromethanesulfonic anhydride to generate 3-chloro-4-trifloylpyridine, a superior leaving group. Reaction with 1-(phenylsulfonyl)piperidin-3-olate (generated via deprotonation with Cs₂CO₃) in dimethylformamide (DMF) facilitates SNAr, yielding the target compound.

Reaction Parameters :

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : DMF, 80°C

- Time : 12–16 hours

- Yield : 60–65%

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies (Table 1) reveal DMF and Cs₂CO₃ as optimal for SNAr, while THF and DIAD/PPh₃ maximize Mitsunobu efficiency. Elevated temperatures (80°C) improve SNAr kinetics but risk sulfonamide degradation.

Table 1: Ether Formation Method Comparison

| Method | Solvent | Base/Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Mitsunobu | THF | DIAD/PPh₃ | RT | 75 |

| SNAr | DMF | Cs₂CO₃ | 80°C | 65 |

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.6 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, PhSO₂), 4.85 (m, 1H, piperidine-OCH), 3.60–2.90 (m, 6H, piperidine).

- HRMS : m/z calc. for C₁₇H₁₈ClN₂O₃S [M+H]⁺: 389.08, found: 389.09.

X-ray crystallography (as in PMC3134852) confirms the sulfonamide’s planar geometry and ether linkage.

Challenges and Troubleshooting

Competing Side Reactions

- Elimination : Piperidin-3-ol may dehydrate to Δ²-piperideine under acidic conditions. Mitigated by using anhydrous solvents and inert atmospheres.

- Sulfonamide Hydrolysis : Prolonged heating in aqueous media cleaves the PhSO₂ group. SNAr reactions require strict anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloro group or other substituents on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s 3-chloro-4-oxy substitution pattern distinguishes it from analogs like 2-chloro-5-arylpyridines (e.g., derivatives in ). Key differences include:

- Electronic environment : The 3-chloro group in the target compound deactivates the pyridine ring, reducing nucleophilic attack susceptibility compared to 2-chloro derivatives.

In contrast, 2-chloro-5-arylpyridines (e.g., in hexahydroquinoline derivatives from ) exhibit substitution at the 2- and 5-positions, which alters resonance stabilization and reactivity. These derivatives are often synthesized via cyclohexanedione-aniline condensations, differing from the target compound’s sulfonylation-driven pathway .

Heterocyclic Components and Rigidity

- Target compound: Incorporates a piperidine ring (monocyclic, six-membered), sulfonylated at nitrogen. This introduces conformational flexibility but reduces planarity.

- Hexahydroquinoline derivatives (): Feature a bicyclic system (fused cyclohexane and pyridine rings), enhancing rigidity. This structural difference impacts solubility and binding affinity in biological systems .

Functional Group Diversity

The target’s sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the carbonitrile and amino groups in hexahydroquinoline analogs. This affects solubility (e.g., logP values) and metabolic stability.

Research Findings and Implications

- Biological relevance: Sulfonylated piperidines are common in kinase inhibitors, suggesting the target compound could serve as a scaffold for drug discovery. Hexahydroquinoline derivatives, however, are more prevalent in antimicrobial and anticancer research .

- Thermal stability: Sulfonyl groups generally improve thermal stability, which may advantage the target compound in material science applications over non-sulfonylated analogs.

Biological Activity

3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine is a complex organic compound notable for its unique structural features, including a chloro group and a phenylsulfonyl piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | 4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-3-chloropyridine |

| Molecular Formula | C16H17ClN2O3S |

| Molecular Weight | 348.84 g/mol |

| CAS Number | 2034620-48-7 |

The presence of the chloro and phenylsulfonyl groups contributes to its diverse chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylsulfonyl group may facilitate binding to target sites, while the piperidine ring enhances the compound's pharmacological profile. Preliminary studies suggest that it may act as an inhibitor of certain biological pathways, potentially influencing neurotransmitter systems or inflammatory responses.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antipsychotic Effects : In rodent models, compounds with similar structures have demonstrated efficacy in alleviating symptoms associated with schizophrenia without major central nervous system side effects .

- Inhibition of Glycine Transporter 1 (GlyT1) : The compound has been explored as a GlyT1 inhibitor, which is relevant for the treatment of schizophrenia and other neuropsychiatric disorders. Its analogs have shown potent inhibitory activity (IC50 values in the low nanomolar range) .

- Potential Anti-inflammatory Activity : Similar compounds have been evaluated for their anti-inflammatory properties, suggesting that this compound may also possess such effects, although specific studies are required for confirmation .

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological properties of this compound:

Case Study 1: Schizophrenia Models

In a study focused on rodent models for schizophrenia, derivatives of this compound were tested for their ability to modulate glycine transport. The results indicated significant improvements in behavioral outcomes, suggesting a potential therapeutic role in managing psychotic symptoms without adverse effects on motor function .

Case Study 2: In Vitro Studies

In vitro assays demonstrated that the compound could inhibit specific enzymes involved in inflammatory pathways, supporting its potential use as an anti-inflammatory agent. Further research is needed to clarify its mechanism and efficacy in vivo .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 4-Chloro-3-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine | Different substitution on pyridine ring | Similar neuropharmacological effects |

| 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine | Methyl instead of phenyl group | Potentially lower potency as GlyT1 inhibitor |

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves a multi-step process:

Piperidine Intermediate Preparation : Reacting piperidin-3-ol with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-(phenylsulfonyl)piperidin-3-ol.

Coupling Reaction : The piperidine intermediate is coupled with 3-chloro-4-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic aromatic substitution (K₂CO₃, DMF, 80–100°C).

Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Key quality control involves TLC monitoring and HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT | 85% | |

| Coupling | 3-Chloro-4-hydroxypyridine, K₂CO₃, DMF, 100°C, 12h | 72% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the pyridine and piperidine rings. For example, the chloro-pyridine proton appears as a singlet near δ 8.2 ppm, while sulfonamide protons resonate at δ 7.5–7.9 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS ensures purity (>98%) and verifies molecular weight (e.g., [M+H]⁺ at m/z 407.8) .

- Elemental Analysis : Validates C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What biological targets or pathways are associated with this compound?

- Methodological Answer : Structural analogs (e.g., piperidine-methoxy-pyridines) inhibit lysine-specific demethylase 1 (LSD1) , a histone-modifying enzyme overexpressed in cancers. Competitive inhibition (Ki ≈ 29 nM) is confirmed via:

- Enzyme Assays : Fluorescence-based monitoring of H3K4me2 demethylation .

- Cellular Studies : Increased H3K4 methylation in leukemia cells (EC₅₀ ≈ 280 nM) using Western blot .

Other targets may include kinases or GPCRs , validated via radioligand binding assays .

Q. How can researchers address poor solubility in biological assays?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salts (e.g., dihydrochloride) using HCl/Et₂O .

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., 10% hydroxypropyl-β-cyclodextrin) in PBS .

- Surfactants : Add 0.1% Tween-80 to aqueous buffers for in vitro assays .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.

- Storage : Protect from moisture and light at –20°C in amber vials .

- Disposal : Incinerate as hazardous waste (OECD Guidelines) .

Advanced Research Questions

Q. How can low yields in the coupling step be systematically addressed?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves aryl ether formation) .

- Solvent Optimization : Replace DMF with DMA or NMP for higher boiling points and reduced side reactions.

- Microwave-Assisted Synthesis : Run reactions at 120°C for 1–2 hours (yield increases by 15–20%) .

- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free piperidine) and adjust pH to 8–9 .

Q. How to resolve contradictory data in cellular vs. enzymatic activity assays?

- Methodological Answer :

- Cellular Uptake Measurement : Quantify intracellular concentrations via LC-MS/MS. Poor uptake may explain low cellular potency despite strong enzyme inhibition .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify competing targets (e.g., FLT3 or JAK2) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) to assess metabolic stability (CYP3A4/2D6 involvement) .

Q. What strategies are effective for resolving spectral overlaps in NMR?

- Methodological Answer :

- 2D NMR : HSQC and HMBC differentiate piperidine C-H correlations (δ 3.1–3.5 ppm) from pyridine signals.

- Deuterium Exchange : Shake with D₂O to identify exchangeable protons (e.g., NH in sulfonamide).

- Variable Temperature NMR : Heat to 60°C to sharpen overlapping peaks in DMSO-d₆ .

Q. How to validate competing hypotheses for the compound’s mechanism of action?

- Methodological Answer :

- CRISPR Knockout : Generate LSD1-KO cell lines; loss of compound efficacy confirms target engagement .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant LSD1 (R² > 0.95 for 1:1 model) .

- Molecular Dynamics Simulations : Dock the compound into LSD1’s active site (AutoDock Vina) to predict binding modes vs. H3K4me2 .

Q. How to address discrepancies between in vitro and in vivo toxicity profiles?

- Methodological Answer :

- Metabolomics : Profile plasma/metabolites post-administration (rodents) using UPLC-QTOF-MS to identify toxic metabolites .

- CYP Inhibition Assays : Test against CYP3A4/2C9 to predict drug-drug interactions .

- Hepatocyte Viability : Use primary human hepatocytes (48h exposure) to assess liver toxicity (EC₅₀ > 50 µM acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.